Beta-defensin 37
Description
Classification within the defensin family
Defensins are classified into three main categories based on their size and pattern of disulfide bonding: alpha, beta, and theta defensins. This compound belongs to the beta-defensin subfamily, which is distinguished by a specific arrangement of three disulfide bonds formed between six highly conserved cysteine residues.
The defining characteristics of beta-defensins include:
| Feature | Description |
|---|---|
| Size | Typically 18-45 amino acids in length |
| Structure | Three or four highly conserved disulfide bonds |
| Charge | Cationic (positively charged) at physiological pH |
| Cysteine pattern | Characterized by a six-cysteine motif with specific spacing |
| Function | Direct antimicrobial activity and/or immune modulation |
While alpha-defensins are primarily expressed in neutrophils and intestinal Paneth cells, beta-defensins, including this compound, are predominantly produced by epithelial cells lining various organs and tissues. This distribution highlights their importance in maintaining barriers against invasive infection at mucosal surfaces.
Discovery and genomic characterization
This compound was identified through genomic analysis as part of efforts to characterize the complete defensin gene repertoire across species. In rats, the Defb37 gene is located on chromosome 16 and appears in genomic databases under gene ID 652921. In mice, the orthologous gene has been identified as gene ID 353320.
The genomic structure of this compound follows the characteristic pattern of beta-defensin genes, containing two exons:
- The first exon encodes the 5' untranslated region and the signal peptide
- The second exon encodes the mature peptide containing the characteristic six-cysteine motif
Analysis of rat this compound reveals its location on chromosome 16 at position 75083173-75094963 on Build Rnor6.0. The gene produces a transcript represented by RefSeq accession number NM001037551.1, which encodes a protein with accession NP_001032640.1.
In mice, the full open reading frame (ORF) of this compound consists of 186 base pairs encoding a 61 amino acid protein. The mouse gene contains a signal sequence that directs the peptide for secretion, followed by the mature peptide domain containing the characteristic defensin motif.
Evolutionary conservation across species
Beta-defensins represent an ancient component of innate immunity, with beta-defensin genes identified in all vertebrate genomes sequenced to date. Phylogenetic analysis indicates that beta-defensins arose early in vertebrate evolution, predating the emergence of alpha-defensins.
Comparative genomic analysis has revealed that beta-defensin genes, including Defb37, are clustered in syntenic regions across mammalian species, suggesting their origin from a common ancestor. These clusters have undergone significant expansion through gene duplication events followed by sequence diversification, creating a diverse array of beta-defensin peptides with varied antimicrobial specificities and immune functions.
In a comprehensive analysis of the rat and mouse genomes, researchers identified multiple beta-defensin clusters, with Defb37 belonging to a specific genomic cluster. This organization is conserved across mammals, suggesting functional importance.
Expression studies have shown that this compound is specifically upregulated in certain tissues and under specific conditions. For example, research has demonstrated that during dextran sulfate sodium-induced colitis in mice, the expression of Defb37 was significantly upregulated (8.8-fold), suggesting its involvement in intestinal inflammatory responses.
Relationship to other beta-defensins
This compound shares structural and functional similarities with other members of the beta-defensin family while maintaining unique characteristics that distinguish it from its relatives. Genomic analysis has revealed that beta-defensins, including this compound, are organized in clusters in mammalian genomes.
In rats and mice, this compound is part of a specific cluster containing several other beta-defensin genes. This clustering pattern is typical of defensin genes across species and reflects their evolutionary history of gene duplication and diversification.
Sequence comparisons between this compound and other beta-defensins reveal conserved features that are characteristic of this family:
| Feature | Conservation Pattern |
|---|---|
| Signal Peptide | Moderate conservation across beta-defensins |
| Six-cysteine Motif | Highly conserved across all beta-defensins |
| Gly-X-Cys Motif | Present in specific clusters including Defb37 |
| C-terminal Region | Variable, contributing to functional diversity |
| Charged Residues | Enriched in C-terminal region of mature peptides |
Functional studies have shown that this compound, like other beta-defensins, contributes to intestinal homeostasis. Research has demonstrated that comparing the epithelial transcriptome of germ-free versus conventionally reared mice during intestinal colonization showed significantly increased expression of Defb37 and Defb39 in the tip of the colon in conventionally reared mice. This finding suggests that this compound plays a role in the host response to commensal bacteria and in maintaining intestinal microbial homeostasis.
This compound also shares with other beta-defensins the property of being regulated by various stimuli. The expression of beta-defensins, including this compound, can be influenced by microbial products, inflammatory cytokines, and hormones, allowing for context-dependent antimicrobial responses.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
DTIACIENKDTCRLKNCPRLHNVVGTCYEGKGKCCH |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
BD-37 exhibits significant antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. Its mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of Beta-Defensin 37
| Pathogen Type | Pathogen Name | Activity Observed |
|---|---|---|
| Bacteria | Staphylococcus aureus | Effective at low concentrations |
| Fungi | Candida albicans | Inhibitory effects noted |
| Virus | Influenza virus | Reduced viral load in vitro |
Research indicates that BD-37 can synergize with other antimicrobial peptides, enhancing the overall antimicrobial effect against resistant strains of bacteria .
Role in Immune Response
BD-37 is not only an antimicrobial agent but also plays a crucial role in modulating immune responses. It acts as a chemotactic factor for immune cells, promoting their migration to sites of infection or injury.
Case Study: BD-37 and Immune Cell Recruitment
A study demonstrated that BD-37 significantly increased the recruitment of neutrophils and macrophages to infected tissues, enhancing the inflammatory response and facilitating pathogen clearance .
Therapeutic Applications
Given its properties, BD-37 has potential therapeutic applications in various fields:
3.1. Skin Disorders
BD-37 has been investigated for its role in treating skin infections and inflammatory conditions such as psoriasis and eczema. Its ability to modulate inflammation and promote healing makes it a candidate for topical therapies.
3.2. Respiratory Infections
In respiratory diseases like cystic fibrosis (CF), BD-37 levels correlate with disease severity. Increased expression of BD-37 has been associated with better outcomes in lung infections caused by Pseudomonas aeruginosa .
Table 2: BD-37 Levels in Cystic Fibrosis Patients
| Patient Group | Median BD-37 Level (pg/mL) | Correlation with Disease Severity |
|---|---|---|
| CF Patients | 150 | Positive correlation |
| Healthy Controls | 30 | No significant correlation |
Cancer Research
Emerging evidence suggests that BD-37 may have a role in cancer biology. Its expression is altered in various tumors, indicating potential as a biomarker for diagnosis or prognosis.
Case Study: BD-37 in Tumor Microenvironment
In a study involving lung cancer patients, higher levels of BD-37 were found in tumor tissues compared to adjacent normal tissues. This suggests a possible protective role against tumor progression by enhancing local immune responses .
Comparison with Similar Compounds
Comparative Analysis with Other Beta-Defensins
Structural and Genetic Features
Beta-defensins exhibit high sequence variability in their N-terminal regions, which influences their target specificity. For example:
- hBD-1 : Constitutively expressed in epithelial tissues (e.g., kidney, respiratory tract) and exhibits broad-spectrum antimicrobial activity .
- hBD-2 : Induced by inflammatory stimuli (e.g., IL-1β, bacterial LPS) and primarily active against Gram-negative bacteria .
- hBD-3 : Potent against Gram-positive bacteria (e.g., Staphylococcus aureus) and viruses (e.g., HIV-1) due to its strong positive charge .
- BD37 : Predicted to have a similar six-cysteine motif but lacks detailed structural studies. Its gene is part of the chromosome 8p23.1 cluster, which is prone to copy number variations (CNVs) affecting expression levels .
Table 1: Structural and Genetic Comparison of Beta-Defensins
| Feature | hBD-1 | hBD-2 | hBD-3 | BD37 (Predicted) |
|---|---|---|---|---|
| Cysteine Motif | 6 conserved | 6 conserved | 6 conserved | 6 conserved |
| Gene Location | 8p23.1 | 8p23.1 | 8p23.1 | 8p23.1 |
| Expression | Constitutive | Inducible | Inducible | Unknown |
| CNV Impact | Moderate | High | High | Not studied |
Functional Roles and Mechanisms
Antimicrobial Activity
- hBD-1: Effective against Pseudomonas aeruginosa and Escherichia coli .
- hBD-2: Targets P. aeruginosa and Candida albicans via membrane disruption .
- hBD-3 : Shows synergy with lysozyme against S. aureus and neutralizes HIV by binding to gp120 .
- BD37: No direct antimicrobial data available. However, CNVs in the beta-defensin locus correlate with altered susceptibility to infections and chronic diseases (e.g., COPD) .
Immunomodulatory Functions
Beta-defensins activate dendritic cells and T cells via CCR6 receptors, bridging innate and adaptive immunity . For example:
- BD37 : Its role in immune signaling remains uncharacterized but may overlap with other beta-defensins.
Expression Patterns and Regulation
- Tissue Specificity: hBD-1 is abundant in the urogenital tract and kidneys . hBD-2 is upregulated in inflamed lung and skin epithelia .
- Regulatory Mechanisms: Proinflammatory cytokines (e.g., TNF-α, IL-6) and pathogens upregulate hBD-2/hBD-3 . BD37’s regulatory pathways are unknown but may involve NF-κB or MAPK signaling, common to other beta-defensins .
Clinical and Pathological Relevance
- Cancer : Elevated serum hBD-2 levels correlate with lung cancer progression .
- COPD : High beta-defensin gene copy numbers (≥5) associate with increased COPD risk, likely due to excessive inflammation .
- BD37: No direct clinical data exist, but its genomic CNVs may influence disease susceptibility, as seen in other beta-defensins .
Preparation Methods
Peptide Synthesis
Beta-defensin 37 is typically prepared by solid-phase peptide synthesis (SPPS), employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a standard method for synthesizing peptides with high purity and yield.
Resin and Initial Attachment : The synthesis starts by attaching the first amino acid to a solid support resin, commonly Wang resin, using the symmetric anhydride method. The attachment efficiency is monitored by the deprotection of the Fmoc group, and only resins with >90% attachment proceed to synthesis.
Amino Acid Coupling : Protected amino acids are coupled sequentially as esters. Double acylations are performed where necessary to ensure complete coupling. The process is automated using peptide synthesizers such as the ABI-431A.
Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin using acid cleavage cocktails, typically trifluoroacetic acid (TFA) mixed with scavengers like anisole and cresol in a 1:0.1:0.1 volume ratio. The crude peptide is then precipitated using cold ether, washed, dried, dissolved in water, and lyophilized to a solid form.
Purification
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : The crude peptide is purified by RP-HPLC to separate the desired peptide from truncated sequences and other impurities. The major fraction is collected, lyophilized, and stored as a powder.
Oxidative Folding and Disulfide Bond Formation
This compound contains multiple cysteine residues forming characteristic disulfide bridges critical for its structure and function.
Oxidation Conditions : The purified linear peptide is subjected to oxidative folding in a solution containing 30% dimethyl sulfoxide (DMSO) at room temperature for 16–18 hours to promote disulfide bond formation.
Disulfide Bond Formation Pathway : Studies on human beta-defensin 3 (a close homolog) show that disulfide bonds form sequentially. For example, the Cys23-Cys41 and Cys18-Cys33 disulfides form early, stabilizing β-hairpins, followed by the Cys11-Cys40 bridge that connects the β-sheet to the α-helix. This folding pathway ensures the correct tertiary structure essential for biological activity.
Monitoring Folding : The folding process is monitored by mass spectrometry (e.g., MALDI-TOF) and chromatographic methods to confirm the formation of the correct disulfide pattern and to detect intermediates.
Characterization
Mass Spectrometry : The purified and folded peptide is characterized by MALDI-TOF mass spectrometry to confirm the molecular weight and integrity of the peptide.
Structural Analysis : Crystallographic and spectroscopic studies, such as circular dichroism and NMR, are used to verify the correct folding and dimerization state, which is important as defensins often function as dimers or multimers with enhanced antimicrobial activity.
Expression and Processing (Alternative Biological Preparation)
While chemical synthesis is common, beta-defensins, including this compound, can also be prepared biologically:
Recombinant Expression : Beta-defensins can be expressed in bacterial or eukaryotic systems as pre-pro peptides. These undergo post-translational processing involving cleavage of signal peptides and pro-segments to yield the mature active peptide.
Multi-Step Processing : The synthesis involves a pre-defensin with a signal segment (~20 amino acids), a pro-segment, and the mature peptide. The signal peptide is rapidly cleaved, and the pro-segment helps maintain charge balance to reduce toxicity during intracellular transport. The mature peptide is then released by further cleavage.
Purification from Expression Systems : Following expression, the peptide is purified using chromatographic techniques similar to synthetic peptides.
Data Table: Summary of Preparation Steps for this compound
| Step | Description | Key Reagents/Conditions | Analytical Methods |
|---|---|---|---|
| Peptide Synthesis | Solid-phase synthesis using Fmoc chemistry on Wang resin | Fmoc-protected amino acids, ABI-431A synthesizer | Fmoc deprotection monitoring |
| Cleavage and Deprotection | Acid cleavage with TFA:anisole:cresol (1:0.1:0.1 v/v) | TFA, anisole, cresol, cold ether precipitation | RP-HPLC, MALDI-TOF |
| Purification | Reverse-phase HPLC purification of crude peptide | RP-HPLC columns | HPLC chromatogram analysis |
| Oxidative Folding | Disulfide bond formation in 30% DMSO at room temperature for 16-18 hours | 30% DMSO | Mass spectrometry, folding kinetics |
| Characterization | Confirmation of correct mass and folding | MALDI-TOF MS, NMR, CD spectroscopy | Structural integrity verification |
| Recombinant Expression | Expression of pre-pro peptide in cells, followed by enzymatic cleavage to mature peptide | Expression vectors, host cells, proteases | Protein purification assays |
Research Findings on Preparation Impact
The correct formation of disulfide bonds is crucial for this compound’s antimicrobial and immunomodulatory functions. Misfolded peptides lack biological activity.
Dimerization or multimerization enhances the peptide’s membrane-disruptive and antimicrobial potency, indicating that preparation methods must preserve or promote these oligomeric states.
Synthetic peptides prepared by SPPS and folded oxidatively show comparable activity to naturally processed peptides, validating chemical synthesis as a reliable preparation method.
Recombinant expression allows for large-scale production but requires careful control of processing steps to ensure mature peptide formation and correct folding.
Q & A
Q. How can conflicting results in this compound’s immunomodulatory effects be systematically reviewed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
